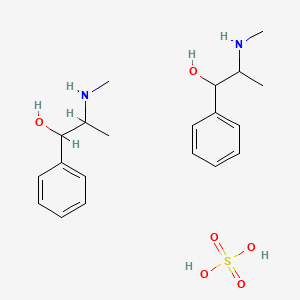

2-(Methylamino)-1-phenylpropan-1-ol;sulfuric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pseudoephedrine sulfate is a sympathomimetic amine commonly used as a decongestant to relieve nasal and sinus congestion caused by colds, allergies, and other respiratory infections . It works by constricting blood vessels in the nasal passages, reducing swelling and allowing for easier breathing . Pseudoephedrine sulfate is a salt form of pseudoephedrine, which is structurally related to ephedrine and belongs to the phenethylamine and amphetamine chemical classes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pseudoephedrine sulfate can be synthesized through various methods. One common synthetic route involves the use of 2-chloropropionyl chloride and benzene as starting materials. These undergo a Friedel-Crafts reaction using a Lewis acid catalyst to generate 2-chloro-1-phenyl-1-propanone. This intermediate is then reacted with methylamine in an aprotic solvent to produce 2-methylamino-1-phenyl-1-propanone .

Industrial Production Methods: Industrial production of pseudoephedrine sulfate often involves the extraction of ephedrine from the Ephedra plant, followed by chemical modification to obtain pseudoephedrine. The extracted alkaloid is purified by recrystallization of its sulfate, oxalate, or hydrochloride from water or ethanol .

Chemical Reactions Analysis

Types of Reactions: Pseudoephedrine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Pseudoephedrine can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products:

Oxidation: Produces compounds like norpseudoephedrine.

Reduction: Can yield ephedrine or other reduced derivatives.

Substitution: Results in various substituted amphetamines.

Scientific Research Applications

Pseudoephedrine sulfate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex alkaloids and pharmaceuticals.

Biology: Studied for its effects on the central nervous system and its role as a sympathomimetic agent.

Medicine: Commonly used as a decongestant in over-the-counter medications.

Industry: Utilized in the production of methamphetamine and other synthetic drugs.

Mechanism of Action

Pseudoephedrine sulfate exerts its effects by stimulating alpha-adrenergic receptors in the respiratory mucosa, causing vasoconstriction. This reduces blood flow to the nasal passages, decreasing swelling and congestion . Additionally, it stimulates beta-adrenergic receptors, leading to bronchial relaxation, increased heart rate, and contractility . The compound acts as a norepinephrine releasing agent, indirectly activating adrenergic receptors .

Comparison with Similar Compounds

Ephedrine: Structurally similar but has stronger effects on the central nervous system.

Phenylephrine: Another decongestant with a similar mechanism of action but less effective in some cases.

Amphetamine: Shares structural similarities but has a much stronger stimulant effect on the central nervous system.

Uniqueness: Pseudoephedrine sulfate is unique in its balance of efficacy and safety as a decongestant. It has a milder effect on the central nervous system compared to ephedrine and amphetamine, making it suitable for over-the-counter use .

Properties

IUPAC Name |

2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H15NO.H2O4S/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h2*3-8,10-12H,1-2H3;(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVQBDOACNULDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13977271.png)